

CUDC-101 pharmacokinetics and pharmacodynamics overview

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Compound Focus: Cudc-101

CAS No.: 1012054-59-9

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Pharmacokinetic Properties of CUDC-101

The available pharmacokinetic (PK) data for **CUDC-101** is primarily derived from preclinical studies and early-phase clinical trials. Key parameters are summarized below:

Parameter	Value / Observation	Context / Condition
Analytical Method	LC-MS (SIM mode); LLOQ: 5.0 ng/mL in rat plasma [1]	Protein precipitation with 100 μ L rat plasma
Maximum Tolerated Dose (MTD)	275 mg/m ² (as single agent); MTD confirmed at same dose with cisplatin-RT [2] [3]	Intravenous, thrice weekly (M/W/F)
Accumulation	Low accumulation observed [2] [3]	With thrice-weekly dosing regimen
Metabolite	CUDC-101Met-M1 identified [2]	Pharmacokinetic sampling in clinical trial

Pharmacodynamic Properties & Mechanism of Action

CUDC-101 is a first-in-class, small-molecule, multi-targeted inhibitor. Its pharmacodynamic (PD) profile demonstrates simultaneous action on key oncology targets.

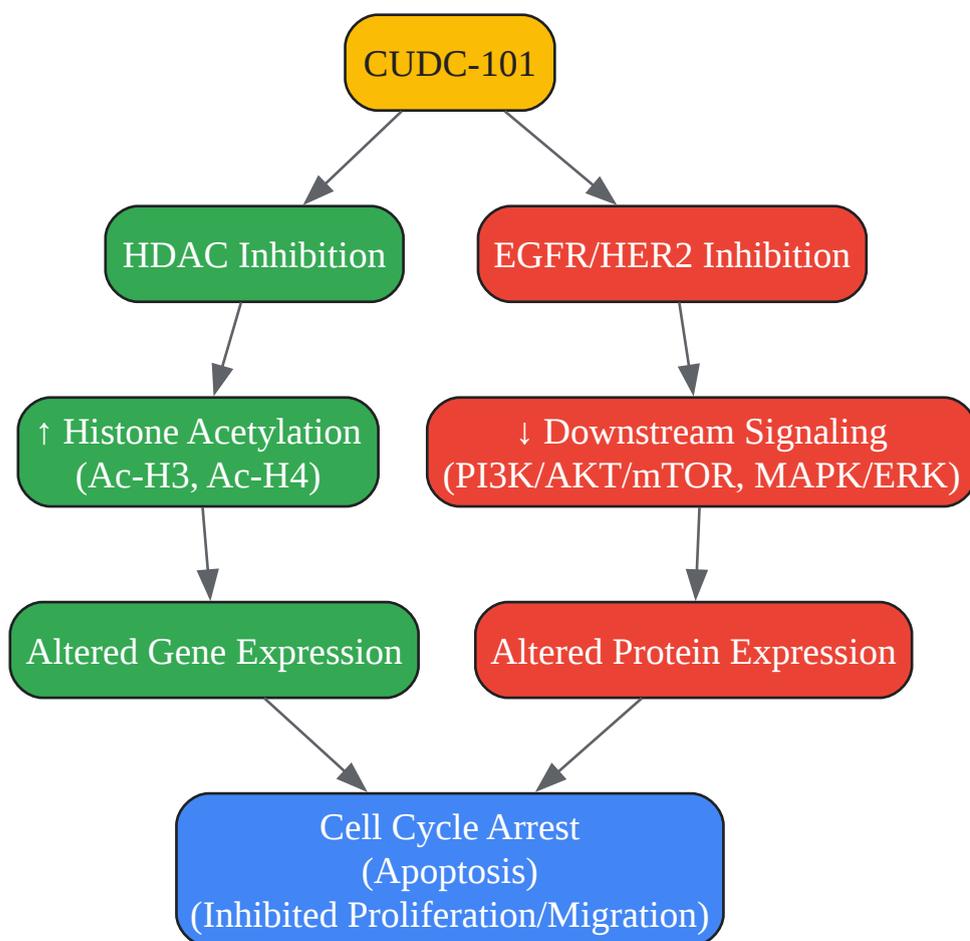
Primary Targets and Cellular Effects

Aspect	Detail
Molecular Targets	HDACs (IC ₅₀ = 4.4 nM), EGFR (auto-phosphorylation, IC ₅₀ = 2.4 nM), HER2 [1] [4].

| **Direct Consequences** | - **HDAC Inhibition:** Increased histone acetylation (Ac-H3, Ac-H4) [5].

- **EGFR/HER2 Inhibition:** Reduced receptor phosphorylation and downstream signaling via PI3K/AKT/mTOR and MAPK/ERK pathways [6] [5]. | | **Indirect & Broader Effects** | - Attenuation of Akt, HER3, and MET survival signaling [1].
- Altered expression of proteins: ↑ p21, ↑ p27, ↑ E-cadherin; ↓ Survivin, ↓ XIAP, ↓ β-catenin, ↓ CDC2, ↓ Cyclin B1 [6] [5]. | | **Cellular Outcomes** | - Cell cycle arrest (G1 or G2/M phase) [6] [7].
- Induction of caspase-dependent apoptosis (↑ cleaved PARP, cleaved caspase-3/9) [6] [5].
- Inhibition of cell migration and proliferation; anti-metastatic potential [5]. |

The following diagram illustrates the core multi-target mechanism of action of **CUDC-101** and its downstream effects on cancer cell survival and proliferation:



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CUDC-101 simultaneously inhibits HDAC and EGFR/HER2, triggering cascading effects that lead to cancer cell death.

Key Experimental Protocols and Models

Detailed methodologies are crucial for experimental reproducibility. Below are protocols for common assays used in **CUDC-101** research.

In Vitro Cell Viability and Proliferation (MTT Assay) [7]

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after drug treatment.

- **Cell Lines:** Various cancer cell lines (e.g., MM lines ARP-1, CAG; breast lines MDA-MB-231, MCF-7).
- **Drug Treatment:**
 - Prepare **CUDC-101** in a concentration gradient (e.g., 0.16 μ M to 20 μ M).
 - Add the drug to cells and incubate for a defined period (e.g., 24h, 48h, 72h).
- **Viability Measurement:**
 - Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) to each well.
 - Incubate for 2-4 hours to allow formazan crystal formation.
 - Dissolve crystals with a solvent (e.g., DMSO, isopropanol).
 - Measure the absorbance at 570 nm using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vivo Efficacy Study in Xenograft Mouse Model [6]

This protocol evaluates the anti-tumor efficacy of **CUDC-101** in a living organism.

- **Animal Model:** Immunodeficient mice (e.g., NOD-SCID).
- **Tumor Inoculation:**
 - Subcutaneously inject 2×10^6 cancer cells (e.g., ARP-1 MM cells) into the mouse flank.
 - Allow tumors to establish to a palpable size.
- **Drug Administration:**
 - Randomize mice into control and treatment groups.
 - Administer **CUDC-101** (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection daily.
- **Tumor Monitoring:**
 - Measure tumor dimensions regularly with calipers.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
 - Monitor mouse body weight to assess treatment toxicity.
- **Endpoint Analysis:**
 - Harvest tumors at the end of the study and weigh them.
 - Process tumor tissues for immunohistochemistry (IHC) analysis of biomarkers (e.g., cleaved caspase-3, cleaved PARP).

Bioanalytical Method for Quantifying **CUDC-101** in Plasma (LC-MS) [1]

This protocol details the quantification of **CUDC-101** in biological matrices for pharmacokinetic studies.

- **Sample Preparation (Protein Precipitation):**
 - Aliquot 100 μL of rat plasma.
 - Add an internal standard (e.g., Carbamazepine).
 - Precipitate proteins by adding 300 μL of acetonitrile.
 - Vortex mix vigorously and then centrifuge.
 - Inject the supernatant into the LC-MS system.
- **Liquid Chromatography Conditions:**
 - **Column:** C18 column (e.g., 2.1 mm \times 150 mm, 5 μm).
 - **Mobile Phase:** Acetonitrile and water (with 0.1% formic acid).
 - **Gradient:** Programmed elution (e.g., from 10% to 90% acetonitrile).
 - **Flow Rate:** 0.2 mL/min.
 - **Column Temperature:** 30°C.
- **Mass Spectrometry Conditions:**
 - **Ionization Source:** Electrospray Ionization (ESI), positive mode.
 - **Operation Mode:** Selected Ion Monitoring (SIM).
 - **Ion Monitored for CUDC-101:** m/z 435.2 [M+H]⁺.

Research Gaps and Future Directions

While preclinical data is robust, clinical development of **CUDC-101** has faced challenges.

- **Clinical Status:** Phase I trials in solid tumors (including head and neck cancer) have been completed or terminated, and the drug is currently not in active clinical development [4] [8].
- **Administration Challenges:** The Phase I combination trial with chemoradiation established the MTD but reported a high rate of non-DLT adverse events leading to drug discontinuation, suggesting a need for **alternate dosing schedules or routes of administration** [2] [3].
- **Promising Combinations:** Preclinical evidence suggests synergistic effects when **CUDC-101** is combined with other agents, such as **bortezomib** in multiple myeloma and **radiation** (both X-ray and proton) in breast cancer models [6] [7]. This provides a strong rationale for future exploration of novel combination regimens.

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